3-Benzyloxybenzyl bromide
Overview
Description
3-Benzyloxybenzyl bromide is an organic compound with the chemical formula C14H13BrO . It appears as a colorless to pale yellow solid . It is commonly used as an intermediate in organic synthesis . It can be used to synthesize natural products and drugs .
Synthesis Analysis
3-Benzyloxybenzyl bromide can be synthesized by the following steps :
Molecular Structure Analysis
The molecular formula of 3-Benzyloxybenzyl bromide is C14H13BrO . The molar mass is 277.16 .
Chemical Reactions Analysis
Benzyl bromides, such as 3-Benzyloxybenzyl bromide, can undergo Pd-catalyzed sp–sp3 cross-coupling with lithium acetylides . This reaction proceeds within 10 minutes at room temperature and can be performed in the presence of organolithium-sensitive functional groups .
Physical And Chemical Properties Analysis
3-Benzyloxybenzyl bromide has a density of 1.361±0.06 g/cm3 . Its melting point is 54-55 °C, and its boiling point is 365.6±22.0 °C . It has a flash point of 142.9°C . It is soluble in organic solvents such as ethanol and dichloromethane .
Scientific Research Applications
1. Protein Labeling
3-Benzyloxybenzyl bromide, as a derivative of benzyl bromide, has been utilized in protein research. For instance, benzyl bromide is used for selective modification of methionine residues in proteins. A novel labeling reagent was synthesized to label methionine and selenomethionine residues in proteins with a fluorescent derivative of benzyl bromide. This approach is efficient for protein labeling, particularly in combination with cysteine-specific labeling for dual site-specific modification (Lang et al., 2006).
2. Organic Synthesis
The compound is also relevant in organic chemistry, particularly in synthesis processes. For instance, a study discussed the use of BrCCl3, a benzylic brominating reagent with reactivity complementary to other reagents, for the development of a p-methoxybenzyl bromide generator, demonstrating its application in pharmaceutical synthesis (Otake et al., 2019).
3. Catalysis
In catalytic processes, benzyl bromide derivatives have been activated for radical reactions via single-electron-transfer processes. This includes α-carbon benzylation of ketones and aldehydes via photoredox catalysis (Li et al., 2016).
4. Material Science
Benzyl bromide derivatives have significant implications in material science. For example, the structural properties of methoxy derivatives of benzyl bromide were determined from powder X-ray diffraction data, highlighting their potential use as building blocks for the synthesis of dendritic materials (Pan et al., 2005).
5. Photodynamic Therapy
In medical research, derivatives of benzyl bromide are used in the development of compounds for photodynamic therapy, a treatment method for cancer. For instance, new zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base was synthesized and characterized for this purpose (Pişkin et al., 2020).
6. Electrocatalysis
In electrochemistry, benzyl bromides are used for studying reactions at solid electrodes. Their reduction in different solvents and under various conditions has been a subject of research, providing insights into the generation of benzyl radicals and their potential applications (Jouikov & Simonet, 2010).
Future Directions
The use of benzyl bromides, such as 3-Benzyloxybenzyl bromide, in organic synthesis is a topic of ongoing research . For example, the development of more efficient and sustainable methods for the bromination of alkenes is a current area of interest . Additionally, the use of benzyl bromides in Pd-catalyzed sp–sp3 cross-coupling reactions is being explored .
properties
IUPAC Name |
1-(bromomethyl)-3-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12/h1-9H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJWNXBZSFIJTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363592 | |
Record name | 3-Benzyloxybenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-3-(bromomethyl)benzene | |
CAS RN |
1700-31-8 | |
Record name | 3-Benzyloxybenzyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1700-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Benzyloxybenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Benzyloxy)benzyl Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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